molecular formula C16H13NO2 B3022396 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde CAS No. 76195-80-7

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde

Cat. No. B3022396
CAS RN: 76195-80-7
M. Wt: 251.28 g/mol
InChI Key: QIMWZVMNUAWWSJ-UHFFFAOYSA-N
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Description

The compound "2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde" is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their significance in medicinal chemistry due to their biological activities. The methoxy group attached to the phenyl ring at the 4-position and the aldehyde group at the 3-position on the indole core are indicative of the compound's potential reactivity and its utility in further chemical synthesis.

Synthesis Analysis

The synthesis of indole derivatives can vary based on the desired substitution pattern on the indole core. For instance, the synthesis of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole involves the introduction of differently substituted phenyl groups at nitrogen atoms of the indole core . Similarly, the synthesis of 2-phenylindole-3-carbaldehydes with various lipophilic substituents has been reported, which suggests that the synthesis of "2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde" would involve the introduction of a methoxy group on the phenyl ring and an aldehyde group on the indole core .

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex, with various substituents influencing the overall geometry and electronic properties of the molecule. For example, the crystal structure of a related compound, 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, shows a dihedral angle between the indole and the 4-methoxyphenyl ring systems, which is a key factor in determining the molecule's three-dimensional conformation and its intermolecular interactions .

Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. The presence of an aldehyde group makes "2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde" a potential electrophile that can undergo nucleophilic addition reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde, a related compound, has been shown to react regioselectively at the 2-position with various nucleophiles, leading to trisubstituted indole derivatives . This suggests that "2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde" could also be a versatile building block for the synthesis of various substituted indoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The synthesized methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole have been found to be electrochemically stable with specific highest occupied molecular orbital (HOMO) energy values, which are important for their electronic properties . Additionally, the antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells have been evaluated, indicating that substituents on the indole core can significantly affect the biological activity of these compounds .

Scientific Research Applications

Versatile Building Block for Indole Derivatives

1-Methoxy-6-nitroindole-3-carbaldehyde, a related compound to 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde, demonstrates versatility as an electrophile. It reacts regioselectively at the 2-position with various nucleophiles, forming 2,3,6-trisubstituted indole derivatives. This makes it suitable for synthesizing novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

Crystal Structure Analysis

Crystals of a similar compound, 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, were obtained through specific reactions and recrystallization processes. These crystals exhibit a distinct dihedral angle between indole and the 4-methoxyphenyl ring systems, providing insights into their molecular arrangement and stability by van der Waals forces (Sonar et al., 2006).

Nucleophilic Substitution Reaction

1-Methoxyindole-3-carbaldehyde, closely related to the target compound, is a versatile electrophile that reacts at the 2-position with various nucleophiles, yielding 2-substituted indole-3-carbaldehydes. This reaction pattern broadens the scope of nucleophilic substitution reactions in indole chemistry (Yamada et al., 2012).

Applications in Antitumor Activity

Indoles like 2-phenylindole-3-carbaldehydes with lipophilic substituents exhibit significant antitumor activity, particularly in breast cancer cells. Some derivatives, especially those with a 4-methoxy group, can inhibit the growth of breast cancer cells effectively, demonstrating the potential of these compounds in cancer research (Kaufmann et al., 2007).

Synthesis of Novel DNA Binders

Compounds like 2-[2′-(4′′-Ethoxyphenyl)-1H-indol-6′-yl]-5-(4′′′-methylpiperazin-1′′′-yl)-1H-benzimidazole synthesized from similar indole carbaldehydes show potential as DNA binders. These compounds are synthesized through modified indole synthesis techniques and have implications in DNA research (Clark et al., 1998).

Gold-Catalyzed Cycloisomerizations

Gold(I)-catalyzed cycloisomerization of certain indole derivatives leads to the formation of 1H-indole-2-carbaldehydes, demonstrating the role of gold catalysis in synthesizing complex indole structures (Kothandaraman et al., 2011).

properties

IUPAC Name

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)16-14(10-18)13-4-2-3-5-15(13)17-16/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMWZVMNUAWWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396949
Record name 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde

CAS RN

76195-80-7
Record name 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Z Bakherad, M Safavi, A Fassihi… - Chemistry & …, 2019 - Wiley Online Library
In this work, two novel series of indole‐thiosemicarbazone derivatives were designed, synthesized, and evaluated for their cytotoxic activity against MCF‐7, A‐549, and Hep‐G2 cell …
Number of citations: 13 onlinelibrary.wiley.com
M Bakherad, A Keivanloo, Z Bakherad… - Journal of the …, 2019 - Wiley Online Library
Magnetized water (MW) is used as a green and new solvent‐promoting medium for the one‐pot, three‐component synthesis of novel 1,2,3‐triazole‐linked indoles catalyzed by copper …
Number of citations: 10 onlinelibrary.wiley.com
MS Lokolkar, PA Mane, S Dey… - European Journal of …, 2022 - Wiley Online Library
An effective process for synthesizing 2‐substituted indoles in a one‐pot tandem reaction of 1‐halo‐2‐nitrobenzene and terminal alkynes through addition/reductive cyclization is …
S Naureen, S Noreen, A Nazeer, M Ashraf… - Medicinal Chemistry …, 2015 - Springer
A series of new trisubstituted imidazoles-3-(4,5-diaryl-1H-imidazol-2-yl)-2-phenyl-1H-indole derivatives (2a–2u) were synthesized and evaluated for their α-glucosidase inhibition. The …
Number of citations: 29 link.springer.com
NA Aksenov, AZ Gasanova, FY Prokonov… - Russian Chemical …, 2019 - Springer
A new method for synthesizing 11H-indolo[3,2-c]quinolines by SnCl 4 -catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes was developed. …
Number of citations: 1 link.springer.com
Z Bakherad, M Safavi, A Fassihi… - Research on Chemical …, 2019 - Springer
Based on the structural elements of bioactive 3-substituted indoles, a new series of indole–thiosemicarbazone hybrid derivatives were designed, synthesized, and well-characterized …
Number of citations: 39 link.springer.com
Z Bakherad, M Safavi, S Sepehri, A Fassihi… - Research on Chemical …, 2019 - Springer
A series of novel imidazopyridine derivatives of indole has been synthesized. All the synthesized derivatives were evaluated for their antiproliferative activity against A-549, T-47D, Hep-…
Number of citations: 4 link.springer.com
T Rajandran, R Prabhu, M Prabhu - Der. Pharm. Chem, 2015 - researchgate.net
Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV) and the infection has affected approximately180 million people around the world. Nonstructural protein 5B (NS5B) …
Number of citations: 2 www.researchgate.net
SD Robertson, M Uzelac, RE Mulvey - Chemical reviews, 2019 - ACS Publications
The development of synthetic chemistry since the early 1900s owes much to the service of organolithium reagents. Brilliant bases (eg, deprotonating C–H bonds), nucleophiles (eg, …
Number of citations: 159 pubs.acs.org

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